1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone
Overview
Description
“1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone” is a chemical compound with the molecular formula C9H9ClO3S . It has an average mass of 232.684 Da and a monoisotopic mass of 231.996094 Da .
Molecular Structure Analysis
The molecular structure of “1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone” consists of a chlorophenyl group, a methylsulfonyl group, and an ethanone group . The exact 3D structure can be computed using specialized software .
Physical And Chemical Properties Analysis
The molecular weight of “1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone” is 232.678 . Other physical and chemical properties such as boiling point, melting point, solubility, and stability would need to be determined experimentally.
Scientific Research Applications
Specific Scientific Field
Summary of the Application
®-1-(4-Chlorophenyl)ethylamine, a compound related to 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone, is used in chemical synthesis . It is a product of Thermo Scientific Chemicals and was originally part of the Acros Organics product portfolio .
Methods of Application or Experimental Procedures
The compound is available in liquid form and is clear colorless to pale yellow . It has an enantiomeric excess of >=97.5% . The compound’s refractive index is between 1.5400 to 1.5440 (20°C, 589 nm) .
Results or Outcomes
The compound is used for research purposes only .
Application as a Non-Ionic Surfactant
Specific Scientific Field
Summary of the Application
1-(4-chlorophenyl)-3-dodecanoylthiourea, a novel thiourea-based non-ionic surfactant related to 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone, has been synthesized and studied for its aggregation and electrochemical properties .
Methods of Application or Experimental Procedures
The surfactant was synthesized from decanoyl chloride, potassium thiocyanate, and 4-chloroanline . Its structure was confirmed by multiple nuclear NMR (1H, 13C) and FT-IR . UV-Visible spectrophotometry and pendant drop methods were used to evaluate its critical micelle concentration in ethanol and hexane .
Results or Outcomes
The surfactant showed very low solubility in water, and interestingly low but well-defined, sub-millimolar critical micelle concentration (CMC) in ethanol and hexane . Its low value of critical micelle concentration indicates economical use for cleaning purposes and environment-friendly applications . It was also characterized by cyclic and square wave voltammetry and found to be electrochemically active giving sharp signal in different pH media .
Application in Organic Synthesis
Specific Scientific Field
Summary of the Application
1-(4-(二苯氨基)苯乙酮, a compound related to 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone, is used in organic synthesis . It is a product of several chemical companies .
Methods of Application or Experimental Procedures
The compound is available in solid form and has a melting point of 139-140 °C . Its molecular formula is C20H17NO .
Results or Outcomes
The compound is used for research purposes only .
Application in Polymer Synthesis
Specific Scientific Field
Summary of the Application
Bis(4-chlorophenyl) sulfone, a compound related to 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone, is used as a precursor to prepare 4,4’-diamino-diphenyl sulfone and polysulfone plastics . It is also used to prepare rigid and temperature resistant polymers such as PES or Udel through polymerization with bisphenol-A and bisphenol-S .
Methods of Application or Experimental Procedures
The compound is available in the form of white crystals or powder . It has a melting point of 145.0-152.0°C .
Results or Outcomes
The resulting polymers find applications in plumbing pipes, printer cartridges, and automobile fuses .
Application in Dye Synthesis
Specific Scientific Field
Summary of the Application
4-(DIPHENYLAMINO)ACETOPHENONE, a compound related to 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone, is used in the synthesis of dyes . It is a product of several chemical companies .
Methods of Application or Experimental Procedures
The compound is available in solid form and has a melting point of 139-140 °C . Its molecular formula is C20H17NO .
Results or Outcomes
The compound is used for research purposes only .
Application in Plastic Manufacturing
Specific Scientific Field
Summary of the Application
Bis(4-chlorophenyl) sulfone, a compound related to 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone, is used as a precursor to prepare 4,4’-diamino-diphenyl sulfone and polysulfone plastics . It is also used to prepare rigid and temperature resistant polymers such as PES or Udel through polymerization with bisphenol-A and bisphenol-S .
Methods of Application or Experimental Procedures
The compound is available in the form of white crystals or powder . It has a melting point of 145.0-152.0°C .
Results or Outcomes
The resulting polymers find applications in plumbing pipes, printer cartridges, and automobile fuses .
Safety And Hazards
properties
IUPAC Name |
1-(4-chlorophenyl)-2-methylsulfonylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c1-14(12,13)6-9(11)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWVEFAAYCFRPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370950 | |
Record name | 1-(4-Chlorophenyl)-2-(methanesulfonyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone | |
CAS RN |
24437-48-7 | |
Record name | 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24437-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenyl)-2-(methanesulfonyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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